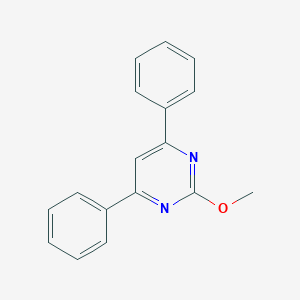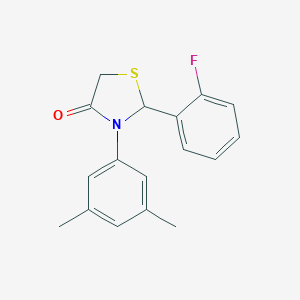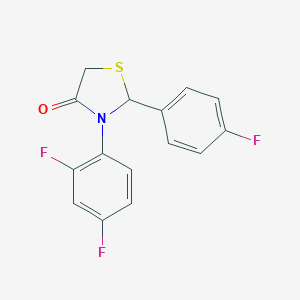![molecular formula C6H10N4OS B261610 N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the fields of medicine, agriculture, and material science.
作用機序
The mechanism of action of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response and cancer cell growth. In agriculture, it has been shown to inhibit the activity of fungal and insect enzymes, leading to their death. In material science, it has been shown to act as a Lewis acid catalyst, promoting various chemical reactions.
Biochemical and Physiological Effects:
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has shown various biochemical and physiological effects in scientific research. In medicine, it has been shown to reduce inflammation and cancer cell growth. In agriculture, it has been shown to protect crops from fungal and insect infestations. In material science, it has been shown to promote various chemical reactions.
実験室実験の利点と制限
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes, making it a potential candidate for drug development and crop protection. Another advantage is its potential use as a catalyst in various chemical reactions. However, a limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
将来の方向性
There are several future directions for the scientific research of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide. In medicine, it could be further studied for its potential use in cancer treatment and as an anti-inflammatory agent. In agriculture, it could be further studied for its potential use as a fungicide and insecticide. In material science, it could be further studied for its potential use as a catalyst and building block for the synthesis of other compounds. Additionally, further research could be conducted to determine the potential side effects and toxicity of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide.
合成法
The synthesis of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide involves the reaction of 5-(ethylthio)-1H-1,2,4-triazole-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has shown potential in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its fungicidal and insecticidal properties. In material science, it has been studied for its potential use as a catalyst and as a building block for the synthesis of other compounds.
特性
製品名 |
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide |
|---|---|
分子式 |
C6H10N4OS |
分子量 |
186.24 g/mol |
IUPAC名 |
N-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C6H10N4OS/c1-3-12-6-8-5(9-10-6)7-4(2)11/h3H2,1-2H3,(H2,7,8,9,10,11) |
InChIキー |
RWGYUYBCQJTSED-UHFFFAOYSA-N |
SMILES |
CCSC1=NNC(=N1)NC(=O)C |
正規SMILES |
CCSC1=NNC(=N1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)